molecular formula C19H13F2N3OS B2675676 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-00-6

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2675676
CAS No.: 941898-00-6
M. Wt: 369.39
InChI Key: FZZZTOUVTXIDOU-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Antitumor Properties

Fluorinated benzothiazoles, including compounds with modifications similar to the query compound, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent in vitro cytotoxicity in sensitive human breast cancer cell lines but show inactivity against prostate, nonmalignant breast, and colon cells. The study highlights the importance of fluorine substitutions and their impact on antitumor specificity, suggesting potential application areas for similar compounds in cancer therapy (Hutchinson et al., 2001).

Anticonvulsant Activity

Investigations into the anticonvulsant properties of compounds structurally related to the query molecule have been conducted. For instance, N-benzylpyrrolo, pyrazolo, and triazolo pyrimidines, which bear resemblance to the query compound, were synthesized and evaluated for their efficacy against electroshock-induced seizures in rats. These studies contribute to understanding how structural modifications affect anticonvulsant activity, potentially guiding the development of new therapeutic agents (Kelley et al., 1995).

Antimicrobial and Antifungal Activities

Research into the antimicrobial properties of fluorine-containing heterocycles has led to the synthesis of compounds with promising biological activities. For example, fluorobenzothiazoles have been synthesized and screened for antitubercular activity, revealing that fluorine substitutions can significantly influence the therapeutic potential against microbial infections (Sathe et al., 2010).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of new compounds with fluorobenzyl and fluorophenyl substitutions continue to be an area of active research. Studies on the synthesis of derivatives and their larvicidal activity against mosquito larvae exemplify the broader interest in understanding the biological implications of these compounds. This research could lead to the development of new pesticides or other agents beneficial for public health (Gorle et al., 2016).

Properties

IUPAC Name

7-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(13-4-8-15(21)9-5-13)23-24(19(17)25)10-12-2-6-14(20)7-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZZTOUVTXIDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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